molecular formula C15H16BrNO B5725927 (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine

(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No. B5725927
M. Wt: 306.20 g/mol
InChI Key: GQGZWEXWIKHANW-UHFFFAOYSA-N
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Description

(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMMA is a derivative of the phenethylamine class of compounds and has been found to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, it has been suggested that (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine may act as a serotonin and norepinephrine reuptake inhibitor, similar to traditional antidepressant medications. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain, which may contribute to its antidepressant and anxiolytic effects. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its low toxicity and high bioavailability. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, one of the limitations of using (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine. One area of research could focus on the development of more potent and selective (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine analogs with improved pharmacological properties. Another area of research could focus on the use of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine and its potential therapeutic applications.

Synthesis Methods

(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized through a simple two-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a base, such as potassium carbonate, to form an intermediate imine. The second step involves the reduction of the imine intermediate using a reducing agent, such as sodium borohydride, to yield (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine.

Scientific Research Applications

(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases and chronic pain.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-3-8-15(18-2)14(9-11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZWEXWIKHANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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